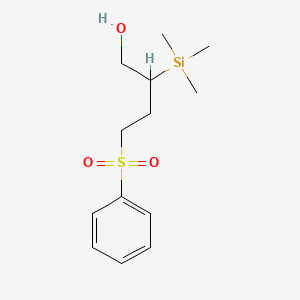
4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-ol is an organic compound that features both a benzenesulfonyl group and a trimethylsilyl group attached to a butanol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-ol typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromo-2-(trimethylsilyl)butan-1-ol with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzenesulfonyl group can be reduced to a benzene ring.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-one, while reduction of the benzenesulfonyl group can produce 4-(Trimethylsilyl)butan-1-ol .
Applications De Recherche Scientifique
4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a protecting group for alcohols in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.
Mécanisme D'action
The mechanism of action of 4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, facilitating nucleophilic attack by various biological molecules. The trimethylsilyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Trimethylsilyl)butan-1-ol: Lacks the benzenesulfonyl group, making it less reactive in certain chemical reactions.
4-Benzyloxy-1-butanol: Contains a benzyloxy group instead of a benzenesulfonyl group, leading to different reactivity and applications.
4-Phenyl-1-butanol: Features a phenyl group instead of a benzenesulfonyl group, resulting in different chemical properties and uses.
Uniqueness
4-(Benzenesulfonyl)-2-(trimethylsilyl)butan-1-ol is unique due to the presence of both a benzenesulfonyl group and a trimethylsilyl group. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
918422-54-5 |
|---|---|
Formule moléculaire |
C13H22O3SSi |
Poids moléculaire |
286.46 g/mol |
Nom IUPAC |
4-(benzenesulfonyl)-2-trimethylsilylbutan-1-ol |
InChI |
InChI=1S/C13H22O3SSi/c1-18(2,3)13(11-14)9-10-17(15,16)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3 |
Clé InChI |
XAYDVAOTSFKFHS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C(CCS(=O)(=O)C1=CC=CC=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


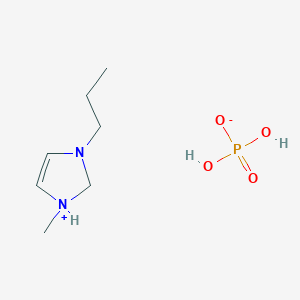
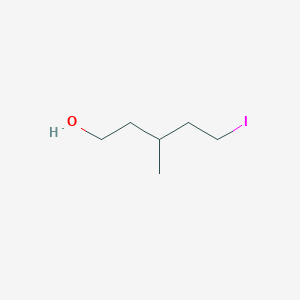
![[4-(Cyclopropylmethyl)piperidin-4-yl]methanol](/img/structure/B15173026.png)

![[(Dioxo-lambda~6~-sulfanylidene)methyl]phosphane](/img/structure/B15173032.png)
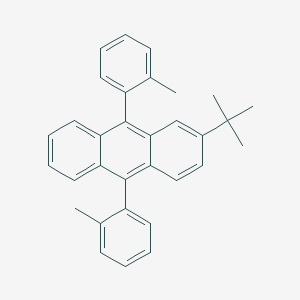

![2-Fluoro-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B15173037.png)
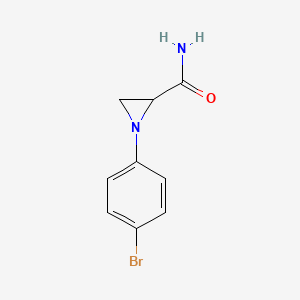
![3-(4-Methylbenzene-1-sulfonyl)-8-oxa-3-azabicyclo[5.1.0]octane](/img/structure/B15173047.png)

![4-[Dimethyl(phenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B15173059.png)
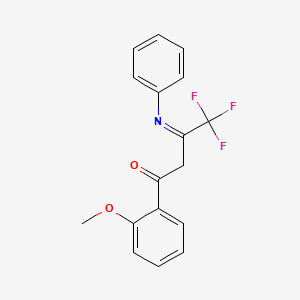
![12-Amino-9-(4-bromophenyl)-9-hydroxy-4,6-dimethyl-1,4,6,10,12-pentazatetracyclo[9.7.0.03,8.013,18]octadeca-3(8),10,13,15,17-pentaene-5,7-dione](/img/structure/B15173089.png)
